molecular formula C14H19N5O3 B2736399 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide CAS No. 2034397-26-5

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide

Cat. No.: B2736399
CAS No.: 2034397-26-5
M. Wt: 305.338
InChI Key: QVCSSKGIURPQDA-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide (CAS# 2034397-26-5) is a synthetically valuable chemical intermediate with a molecular formula of C14H19N5O3 and a molecular weight of 305.33 g/mol . This compound features a conformationally rigid, defined three-dimensional structure due to its trans-(1r,4r) configured cyclohexyl ring, which is beneficial for achieving selective interactions with biological targets such as enzymes or receptors . The molecule is composed of an imidazolidinone core, functionally presented as a 2-oxoimidazolidine, which is connected via a carboxamide linker to a trans-4-(pyrazin-2-yloxy)cyclohexylamine group . The presence of the pyrazinyloxy fragment confers unique electronic properties and potential for hydrogen bonding, making it a critical structural motif in the design of targeted therapies . Compounds with imidazolidinone-based structures have been discovered as potent inhibitors of metalloproteinases (MMPs), which are significant targets in various disease pathways . Furthermore, the pyrazine moiety is a prominent scaffold in rational drug development, particularly in the design of small molecule kinase inhibitors for research into cancers and immunological disorders . As such, this compound represents a highly valuable building block for medicinal chemists working in early-stage pharmaceutical research, especially for developing conformationally constrained, selective enzyme inhibitors or receptor modulators . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c20-13-17-7-8-19(13)14(21)18-10-1-3-11(4-2-10)22-12-9-15-5-6-16-12/h5-6,9-11H,1-4,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCSSKGIURPQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N2CCNC2=O)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide can be approached via several methods. One common route is the coupling reaction between an appropriate pyrazine derivative and a cyclohexyl amine precursor, followed by cyclization to form the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up through continuous flow chemistry, ensuring efficient and consistent production. Reaction conditions such as temperature, solvent choice, and catalysts would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Reacting with oxidizing agents to potentially form hydroxylated derivatives.

  • Reduction: Using reducing agents to modify the cyclohexyl ring.

  • Substitution: Nucleophilic or electrophilic substitutions at specific positions on the pyrazine ring or the imidazolidine moiety.

Common Reagents and Conditions: Reagents such as hydrogen peroxide, lithium aluminium hydride, or halogenating agents can be employed depending on the desired reaction. Conditions would typically involve controlled temperatures and suitable solvents like dichloromethane or dimethylformamide.

Major Products: The reactions can yield a range of products including hydroxylated, halogenated, or alkyl-substituted derivatives, each retaining the core structure of the original compound.

Scientific Research Applications

Biological Applications

2.1 Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent in various diseases due to its interaction with specific biological targets:

  • Anti-inflammatory Activity: Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory disorders such as arthritis .
  • Anticancer Properties: Research has shown that derivatives of imidazolidines can exhibit cytotoxic effects against various cancer cell lines, implying that this compound may also possess anticancer activity .

2.2 Mechanism of Action
The mechanism through which this compound exerts its biological effects generally involves:

  • Targeting Enzymes: It may inhibit specific enzymes involved in inflammatory pathways.
  • Modulating Signaling Pathways: The compound could affect pathways such as MAPK/ERK, influencing cell proliferation and differentiation .

Material Science Applications

3.1 Organic Synthesis
In organic chemistry, 2-oxo-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for further modifications that can lead to novel compounds with tailored properties.

3.2 Development of Novel Materials
The compound's properties make it suitable for developing new materials with specific chemical characteristics, potentially leading to advancements in polymer science and nanotechnology .

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant COX inhibition compared to standard NSAIDs .
Study BAnticancer activityShowed cytotoxicity against breast cancer cell lines .
Study COrganic synthesis applicationsUtilized as a precursor in synthesizing complex heterocyclic compounds .

Mechanism of Action

This compound exerts its effects through specific interactions with molecular targets. The cyclohexyl and pyrazine rings facilitate binding to proteins or enzymes, while the imidazolidine ring can interact with nucleophilic sites. Pathways involved may include enzyme inhibition or modulation of protein-protein interactions.

Comparison with Similar Compounds

Cyclohexyl Amine Derivatives (Piperazine/Dibenzylamino Substituents)

Example Compounds :

  • tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)
  • tert-Butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (285)

Key Comparisons :

Feature Target Compound Piperazine/Dibenzylamino Derivatives
Core Structure Cyclohexyl with imidazolidine-1-carboxamide Cyclohexyl with piperazine and dibenzylamino groups
Stereochemistry (1r,4r) configuration (1R,4R) and (1S,4S) configurations
Functional Groups Pyrazin-2-yloxy (electron-deficient heterocycle) Piperazine (basic amine), dibenzylamino (bulky lipophilic groups)
Synthetic Route Not specified in evidence Reductive amination with NaHB(OAc)₃, LiAlH₄ reduction
Potential Activity Likely targets enzymes/receptors sensitive to urea-like motifs (e.g., kinases) Intermediate for further derivatization (e.g., methylpiperazine)

Implications :

  • The target compound’s pyrazine group may enhance water solubility compared to the lipophilic dibenzylamino substituents in 284/284.
  • The imidazolidine carboxamide core could improve metabolic stability relative to the tertiary amines in 284/285, which are prone to oxidation.

Cyclohexyl Carbamoyloxy Pharmaceuticals

Example Compound :

  • 2-((1R,4R)-4-((4-chlorophenyl)(phenyl)carbamoyloxy)methylcyclohexyl)methoxy)acetic acid

Key Comparisons :

Feature Target Compound Carbamoyloxy Derivative
Core Structure Cyclohexyl with imidazolidine-1-carboxamide Cyclohexyl with aryl carbamoyloxy and acetic acid groups
Functional Groups Carboxamide (hydrogen-bond donor/acceptor) Carbamoyloxy (ester-linked aryl groups), carboxylic acid
Bioactivity Hypothesized enzyme inhibition (e.g., proteases) Pharmaceutical composition (exact use unspecified)
Solubility Moderate (pyrazine enhances polarity) Low (lipophilic aryl groups may limit aqueous solubility)

Implications :

  • The pyrazine substituent may reduce off-target interactions compared to the 4-chlorophenyl group in the analog.

Imidazolinone Herbicides

Example Compounds :

  • Imazamox : 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
  • Imazethapyr : 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-ethyl-3-pyridinecarboxylic acid

Key Comparisons :

Feature Target Compound Imidazolinone Herbicides
Core Structure Saturated imidazolidine ring Partially unsaturated imidazolinone ring
Substituents Pyrazin-2-yloxy, cyclohexyl Pyridinecarboxylic acid, alkyl groups
Application Hypothesized pharmaceutical use Agricultural herbicides (inhibit acetolactate synthase)
Reactivity Stable (saturated ring) Reactive (unsaturated ketone prone to nucleophilic attack)

Implications :

  • The saturated imidazolidine in the target compound likely reduces chemical reactivity, improving in vivo stability compared to imidazolinones.
  • The pyrazine group may confer distinct electronic properties, shifting activity from plant enzyme inhibition to mammalian targets.

Biological Activity

The compound 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structure, characterized by the presence of a cyclohexyl ring and a pyrazinyl group, suggests diverse biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is C14H18N4O2 , with a molecular weight of 278.32 g/mol . Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that This compound exhibits significant biological activity. The compound may act as a modulator of specific receptors or enzymes involved in various physiological processes.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyrazinyl and cyclohexyl groups is believed to enhance its binding affinity to biological targets.

Structural FeatureImpact on Activity
Pyrazinyl GroupEnhances receptor binding
Cyclohexyl RingContributes to hydrophobic interactions
Imidazolidine CorePotentially stabilizes the active conformation

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Antitumor Activity : Research on pyrazole derivatives has shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects in breast cancer models, indicating that modifications to the imidazolidine core could yield potent anticancer agents .
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial activity against a range of pathogens, suggesting that the target compound may also exhibit similar properties .

Q & A

Q. What synthetic routes are reported for synthesizing imidazolidine-1-carboxamide derivatives with pyrazinyloxycyclohexyl substituents?

A four-step synthesis strategy involving aminohydroxamates and methyl trimethoxyacetate has been validated for structurally analogous compounds. This includes cyclization of intermediates under mild conditions, followed by amidation to introduce the carboxamide group . For the pyrazinyloxycyclohexyl moiety, regioselective coupling of pyrazine-2-ol with trans-1,4-cyclohexanediol derivatives (e.g., via Mitsunobu reaction) is suggested, followed by functionalization to the final carboxamide . Key steps require NMR monitoring (¹H/¹³C) and LC-MS purity validation.

Q. How is stereochemical integrity maintained during the synthesis of the (1r,4r)-cyclohexyl backbone?

Trans-1,4-cyclohexanediol precursors are often used to enforce the (r,r) configuration. Stereochemical control is achieved via Mitsunobu coupling with pyrazine-2-ol, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) to retain configuration . Post-synthesis, chiral HPLC or X-ray crystallography (if crystalline) confirms stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns cyclohexyl proton environments (axial/equatorial) and confirms pyrazinyloxy linkage via aromatic proton splitting patterns.
  • HRMS : Validates molecular weight and carboxamide formation.
  • IR Spectroscopy : Identifies carbonyl stretches (imidazolidine-2-oxo at ~1700 cm⁻¹ and carboxamide C=O at ~1650 cm⁻¹) .
  • X-ray Diffraction : Resolves cyclohexyl chair conformation and spatial arrangement of substituents (if crystallizable) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for key steps like cyclization or amidation. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP for acylation) . Machine learning models trained on analogous imidazolidine syntheses further narrow down temperature/pH ranges .

Q. What strategies address low yields in the final amidation step?

Low yields often arise from steric hindrance at the cyclohexyl-pyrazinyloxy junction. Solutions include:

  • Pre-activation of the carboxyl group : Use of HATU/DIPEA coupling reagents instead of EDCI .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) .
  • Solvent screening : Polar aprotic solvents like DMSO enhance nucleophilicity of the amine group .

Q. How do structural modifications to the pyrazinyloxy group impact biological activity?

Pyrazine ring substitutions (e.g., chloro, methyl) alter electron density and hydrogen-bonding capacity, influencing target binding. For example, replacing pyrazine with pyridinyloxy reduces anticonvulsant activity by 60% in analogous compounds, as shown in murine models . SAR studies recommend maintaining the pyrazine core for optimal π-π stacking with neuronal receptors .

Q. What analytical approaches resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., serum concentration, cell lines). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability) is advised. For example, imidazolidine derivatives showed conflicting cytotoxicity in MCF-7 vs. HEK293 cells due to differential efflux pump expression .

Methodological Notes

  • Synthetic Reproducibility : Always cross-validate NMR shifts with computed chemical shifts (e.g., ACD/Labs or Gaussian) to detect impurities .
  • Safety : Handle intermediates like methyl trimethoxyacetate () in fume hoods; refer to SDS for hazards (e.g., skin/eye irritation) .
  • Data Reporting : Include detailed crystallography parameters (CCDC deposition numbers) and HPLC gradients in publications to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.